N-{4-[6-(acetylamino)-5-chloro-1H-benzimidazol-2-yl]phenyl}acetamide
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Overview
Description
The compound of interest belongs to the benzimidazole class, which is known for its wide range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives, including acetamides, are crucial for developing new therapeutic agents due to their structural similarity to nucleotides.
Synthesis Analysis
Benzimidazole derivatives are typically synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The synthesis of similar compounds involves complex reactions including SNAr (nucleophilic aromatic substitution) reactions, carbodiimide condensation, and modifications of the core benzimidazole structure to introduce various functional groups (Begunov, Valyaeva, 2015).
Molecular Structure Analysis
The benzimidazole core structure plays a significant role in the compound's interactions and binding with biological targets. Crystallography studies on similar compounds reveal V-shaped configurations and various intermolecular interactions, such as hydrogen bonds, which are crucial for their bioactivity (Boechat et al., 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including halogenation, acetylation, and thioether formation, to modify their chemical properties for specific applications. These reactions often involve intermediate compounds and catalysts to achieve the desired derivatives (Yu et al., 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are influenced by their substituents. Studies often involve X-ray diffraction and NMR techniques to determine these properties and how they affect the compound's stability and reactivity (Chi et al., 2018).
properties
IUPAC Name |
N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-9(23)19-12-5-3-11(4-6-12)17-21-15-7-13(18)14(20-10(2)24)8-16(15)22-17/h3-8H,1-2H3,(H,19,23)(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICKAIEQDIZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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